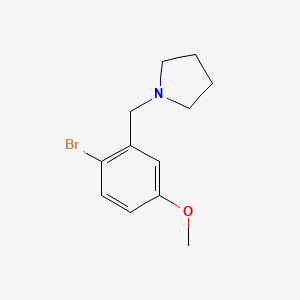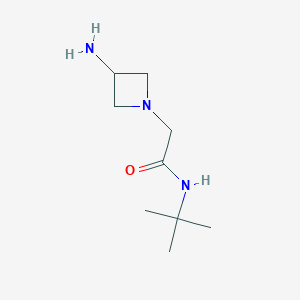![molecular formula C10H16N4O3 B1487966 1-{[Butyl(methyl)carbamoyl]methyl}-1H-1,2,3-Triazol-4-carbonsäure CAS No. 1267197-07-8](/img/structure/B1487966.png)
1-{[Butyl(methyl)carbamoyl]methyl}-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
Triazol-Derivate werden in der pharmazeutischen Prüfung häufig verwendet, da sie ein hohes Potenzial für biologische Aktivitäten aufweisen. Die fragliche Verbindung kann aufgrund ihrer einzigartigen Struktur als Referenzstandard für Tests dienen .
Antiproliferative Mittel
Einige Triazol-Derivate haben sich als wirksame antiproliferative Mittel gegen verschiedene Krebszelllinien erwiesen, was auf ein mögliches Einsatzgebiet in der Krebsforschungsbehandlung hindeutet .
Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)
Triazole können in CuAAC-Reaktionen als Liganden wirken, die in der Click-Chemie von entscheidender Bedeutung sind, um vielfältige molekulare Strukturen mit potenziellen therapeutischen Anwendungen zu erzeugen .
Antimikrobielle Mittel
Der Triazolring ist ein häufiges Merkmal vieler antimikrobieller Mittel, was darauf hindeutet, dass diese Verbindung für antibakterielle und antifungizide Eigenschaften untersucht werden könnte .
Antioxidative Eigenschaften
Triazole können auch antioxidative Eigenschaften besitzen, die zur Vorbeugung von oxidativen Stress-bedingten Krankheiten von Vorteil sein könnten .
Synthese von Nukleosid-Analoga
Die Verbindung könnte bei der Synthese von Nukleosid-Analoga verwendet werden, die in antiviralen Therapien wichtig sind .
Wirkmechanismus
Target of action
Both compounds contain a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole ring are known to bind with a variety of enzymes and receptors in biological systems .
Mode of action
The 1,2,3-triazole ring is capable of promoting proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical pathways
Many triazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
1-{[Butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s triazole ring is known for its stability and ability to form hydrogen bonds, which facilitates its interaction with biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, including cancer cells . Its impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, highlights its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The triazole ring’s ability to form stable hydrogen bonds allows it to bind to active sites of enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm . Toxicological studies have highlighted the importance of determining the optimal dosage to minimize adverse effects.
Metabolic Pathways
1-{[Butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell . Understanding these interactions is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness as a therapeutic agent .
Eigenschaften
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-3-4-5-13(2)9(15)7-14-6-8(10(16)17)11-12-14/h6H,3-5,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFNHIUKLVMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
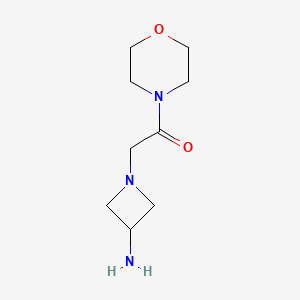
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
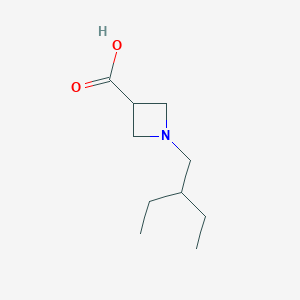

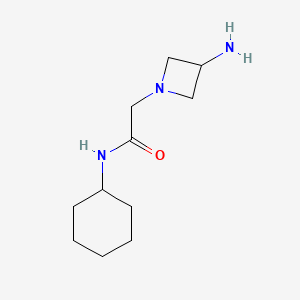
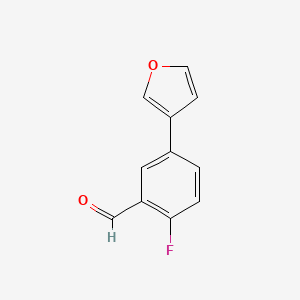
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)

